
6-Methoxy-5-(trifluoromethyl)picolinic acid
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Overview
Description
6-Methoxy-5-(trifluoromethyl)picolinic acid is an organic compound with the molecular formula C8H6F3NO3. It is a derivative of picolinic acid, which is a pyridinecarboxylic acid. This compound is characterized by the presence of a methoxy group at the 6th position and a trifluoromethyl group at the 5th position on the pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methoxy-5-(trifluoromethyl)picolinic acid can be achieved through various synthetic routes. One common method involves the reaction of 6-methoxypyridine-2-carboxylic acid with trifluoromethylating agents under specific reaction conditions. The reaction typically requires a catalyst and is conducted at elevated temperatures to ensure the complete substitution of the hydrogen atom with the trifluoromethyl group .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to maximize yield and purity. The process often includes steps such as purification through crystallization or distillation to obtain the final product with high purity.
Chemical Reactions Analysis
Amide Bond Formation
The carboxylic acid group readily participates in amide coupling reactions. For example, in the synthesis of biologically active compounds, this acid reacts with amines using coupling agents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and bases such as diisopropylethylamine (DIPEA) :
Reaction Example :
3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid + (S)-3-amino-1,1,1-trifluoro-2-methylpropan-2-ol
→ (S)-3-amino-6-methoxy-N-(3,3,3-trifluoro-2-hydroxy-2-methylpropyl)-5-(trifluoromethyl)picolinamide
Conditions :
-
Solvent: Isopropyl acetate
-
Reagents: HATU, DIPEA
-
Temperature: 25°C
-
Yield: Not explicitly stated, but analogous reactions proceed to completion in 16 hours .
Esterification and Hydrolysis
The carboxylic acid can be esterified to form methyl or ethyl esters, which are common intermediates in drug synthesis. Conversely, ester hydrolysis regenerates the free acid:
Esterification :
6-Methoxy-5-(trifluoromethyl)picolinic acid + Methanol (acid catalyst)
→ Methyl 6-methoxy-5-(trifluoromethyl)picolinate
Hydrolysis :
Methyl 6-methoxy-5-(trifluoromethyl)picolinate + H₂O (acidic or basic conditions)
→ this compound
Key Data :
Reaction Type | Conditions | Yield | Source |
---|---|---|---|
Esterification | Diethyl carbonate, 80°C | 56% | |
Hydrolysis | 5% H₂SO₄, TBME solvent | 65% |
Substitution Reactions
While the trifluoromethyl group is generally inert, brominated analogs (e.g., 3-bromo-6-methoxy-5-(trifluoromethyl)picolinic acid) undergo nucleophilic substitution. For example, bromine at position 3 can be replaced by an amine group under ammonolysis:
Reaction Example :
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid + NH₃ (aq)
→ 3-Amino-6-methoxy-5-(trifluoromethyl)picolinic acid
Conditions :
-
Catalyst: CuSO₄·5H₂O (0.1 equiv)
-
Temperature: 100°C, 7 bar pressure
-
Solvent: Aqueous ammonia
Electrophilic Aromatic Substitution
The pyridine ring’s electron-deficient nature limits electrophilic substitution, but the methoxy group (electron-donating) can direct reactions to specific positions. Nitration or sulfonation may occur at position 4 (para to methoxy), though steric hindrance from the trifluoromethyl group at position 5 could reduce reactivity.
Theoretical Pathway :
this compound + HNO₃ (H₂SO₄ catalyst)
→ 4-Nitro-6-methoxy-5-(trifluoromethyl)picolinic acid
Challenges :
-
Trifluoromethyl’s electron-withdrawing effect deactivates the ring.
-
Limited experimental data exists for this specific compound.
Metal-Catalyzed Coupling Reactions
The compound’s utility in cross-coupling reactions (e.g., Suzuki-Miyaura) is contingent on introducing a halogen. For instance, bromination at position 3 enables palladium-catalyzed coupling with boronic acids:
Reaction Example :
3-Bromo-6-methoxy-5-(trifluoromethyl)picolinic acid + Arylboronic acid
→ 3-Aryl-6-methoxy-5-(trifluoromethyl)picolinic acid
Conditions :
-
Catalyst: Pd(PPh₃)₄
-
Base: K₂CO₃
-
Solvent: DMF/H₂O
-
Yield: Varies with substituents.
Acid Chloride Formation
Conversion to the acyl chloride facilitates nucleophilic substitutions (e.g., forming anhydrides or ketones):
Reaction Example :
this compound + SOCl₂
→ 6-Methoxy-5-(trifluoromethyl)picolinoyl chloride
Applications :
-
Intermediate for peptide mimetics or polymer synthesis.
Mechanistic Insights
Scientific Research Applications
6-Methoxy-5-(trifluoromethyl)picolinic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in metal coordination complexes.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of agrochemicals, pharmaceuticals, and dyes.
Mechanism of Action
The mechanism of action of 6-Methoxy-5-(trifluoromethyl)picolinic acid involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can influence various biochemical pathways and processes, such as enzyme inhibition or activation .
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: A derivative of pyridine with a carboxylic acid group at the 2-position.
Nicotinic Acid:
Isonicotinic Acid: With a carboxylic acid group at the 4-position.
Uniqueness
6-Methoxy-5-(trifluoromethyl)picolinic acid is unique due to the presence of both a methoxy group and a trifluoromethyl group on the pyridine ring. These functional groups impart distinct chemical and physical properties, making it valuable for specific applications in research and industry .
Biological Activity
6-Methoxy-5-(trifluoromethyl)picolinic acid is a derivative of picolinic acid that has garnered attention for its diverse biological activities. This article explores its synthesis, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant case studies.
Chemical Structure and Synthesis
This compound is characterized by a methoxy group at the 6-position and a trifluoromethyl group at the 5-position of the picolinic acid structure. The compound can be synthesized through various chemical routes, often involving the reaction of substituted pyridines with carboxylic acids or their derivatives.
Synthesis Overview
Step | Reagents | Conditions | Yield |
---|---|---|---|
1 | 2-Bromo-5-(trifluoromethyl)pyridine + Butyllithium | Carboxylation reaction | 65% |
2 | Methanol + Acid catalyst | Esterification | Varies |
These synthetic methods have been optimized to improve yield and purity, making the compound more accessible for research purposes .
The biological activity of this compound is attributed to its ability to interact with various molecular targets in biological systems.
Key Mechanisms:
- Chelation: As a bidentate ligand, it can chelate metal ions, which may influence enzymatic activities and cellular signaling pathways .
- Inhibition of Enzymes: Studies have shown that modifications at specific positions on the picolinic acid scaffold can enhance inhibitory activity against certain proteases, including SARS-CoV-2 main protease .
- Receptor Interaction: The compound has been investigated for its potential to modulate receptor activities, which could lead to therapeutic effects in various diseases.
Antimicrobial Properties
Research indicates that derivatives of picolinic acids exhibit antimicrobial properties. For instance, this compound has been tested against several bacterial strains, demonstrating significant inhibitory effects .
Anticancer Activity
The compound has also been evaluated for anticancer potential. In vitro studies have shown that it can induce apoptosis in cancer cell lines by activating specific pathways involved in cell death .
Case Study:
A study involving human cancer cell lines reported that treatment with this compound resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent.
Anti-inflammatory Effects
Additionally, this compound has shown promise in reducing inflammation. It appears to inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of various inflammatory diseases .
Conclusion and Future Directions
The biological activity of this compound highlights its potential as a versatile compound in medicinal chemistry. Its ability to interact with multiple biological targets opens avenues for further research into its therapeutic applications, especially in antimicrobial, anticancer, and anti-inflammatory contexts.
Future studies should focus on:
- In vivo testing to validate efficacy and safety.
- Mechanistic studies to elucidate specific pathways affected by the compound.
- Formulation development for potential clinical applications.
Properties
Molecular Formula |
C8H6F3NO3 |
---|---|
Molecular Weight |
221.13 g/mol |
IUPAC Name |
6-methoxy-5-(trifluoromethyl)pyridine-2-carboxylic acid |
InChI |
InChI=1S/C8H6F3NO3/c1-15-6-4(8(9,10)11)2-3-5(12-6)7(13)14/h2-3H,1H3,(H,13,14) |
InChI Key |
JJIJFOXEDHLRNM-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=CC(=N1)C(=O)O)C(F)(F)F |
Origin of Product |
United States |
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